TH287 (hydrochloride)
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Overview
Description
TH 287 hydrochloride is a potent and selective inhibitor of the enzyme MTH1 (nudix hydrolase 1). This compound has gained significant attention in scientific research due to its ability to induce DNA damage and cytotoxicity in cancer cells by incorporating oxidized deoxynucleoside triphosphates into DNA .
Preparation Methods
The synthesis of TH 287 hydrochloride involves several steps. The preparation method for in vivo formula includes dissolving the main solution in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and consistency.
Chemical Reactions Analysis
TH 287 hydrochloride undergoes various chemical reactions, primarily involving its interaction with oxidized deoxynucleoside triphosphates. These reactions lead to the incorporation of these oxidized molecules into DNA, causing DNA damage and cytotoxicity . Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions are damaged DNA strands, which ultimately lead to cell death.
Scientific Research Applications
TH 287 hydrochloride has a wide range of scientific research applications:
Mechanism of Action
TH 287 hydrochloride exerts its effects by inhibiting the enzyme MTH1. This inhibition prevents the enzyme from hydrolyzing oxidized deoxynucleoside triphosphates, leading to their incorporation into DNA. The accumulation of these oxidized molecules in DNA causes DNA damage, which triggers cytotoxicity and therapeutic responses in cancer cells . The molecular targets involved in this process include MTH1 and the pathways related to DNA repair and cell death .
Comparison with Similar Compounds
TH 287 hydrochloride is unique in its high selectivity and potency towards MTH1. Similar compounds include:
Daunorubicin hydrochloride: An anthracycline aminoglycoside antineoplastic that inhibits DNA replication and repair.
Gemcitabine: A synthetic cytosine nucleoside derivative and an inhibitor of DNA synthesis.
Hydroxyurea: An antineoplastic agent that inhibits DNA synthesis through the inhibition of ribonucleoside diphosphate reductase.
These compounds, while also targeting DNA synthesis and repair, differ in their specific mechanisms and targets, highlighting the uniqueness of TH 287 hydrochloride in its selective inhibition of MTH1.
Biological Activity
TH287 (hydrochloride) is a potent inhibitor of MutT homolog 1 (MTH1), a protein that plays a crucial role in cancer cell survival by preventing the accumulation of oxidative DNA damage. This compound has garnered significant attention in cancer research due to its potential as a therapeutic agent against various malignancies. This article reviews the biological activity of TH287, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.
TH287 functions primarily by inhibiting MTH1, resulting in increased levels of oxidized nucleotides, which ultimately leads to DNA damage and cell death. The compound's binding affinity to MTH1 is characterized by an IC50 value of approximately 4.1 nM, indicating its potent inhibitory capacity .
Targeting Tubulin
Recent studies have identified tubulin as a secondary target for TH287. It disrupts microtubule networks in HeLa cells, inducing cytotoxic effects through mechanisms similar to traditional tubulin-targeting agents like vinblastine. This disruption is accompanied by cell cycle arrest in the G2/M phase and phosphorylation of Bcl-2, a protein involved in apoptosis regulation .
Cytotoxic Effects
The cytotoxicity of TH287 has been evaluated across various cancer cell lines. For instance, it has shown significant antiproliferative activity in MT4 cells with a CC50 value of 726 nM . The compound's effectiveness varies depending on the cellular context, but it consistently demonstrates the ability to induce apoptosis and inhibit cell proliferation.
Table 1: Cytotoxicity of TH287 in Different Cell Lines
Cell Line | CC50 (nM) | IC50 (MTH1) (nM) |
---|---|---|
HeLa | Not specified | 4.1 |
MT4 | 726 | Not specified |
MCF-7 | 3550 | Not specified |
Research Findings
- In Vitro Studies : In vitro assays have confirmed that TH287 induces DNA damage, as evidenced by increased γH2AX foci formation in treated cells, indicative of double-strand breaks .
- In Vivo Studies : In mouse models, TH287 has been shown to suppress tumor growth effectively. For example, it demonstrated significant antitumor activity against patient-derived malignant melanoma cells .
- Pharmacokinetics : A pharmacokinetic study revealed that TH287 has a half-life (T1/2) of ≤3.5 hours and a maximum concentration (Cmax) ranging between 0.82 and 338 μM depending on the administration route .
Case Studies
Several case studies highlight the therapeutic potential of TH287:
- Bladder Cancer : In human bladder cancer models, treatment with TH287 resulted in marked inhibition of cell proliferation and induction of apoptosis through modulation of apoptosis-related proteins .
- Breast Cancer Sensitization : TH287 has been reported to enhance sensitivity to other chemotherapeutic agents such as NaAsO2 in breast cancer models, suggesting its utility as an adjuvant therapy .
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIJWDQSUDCJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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